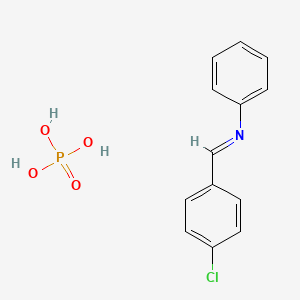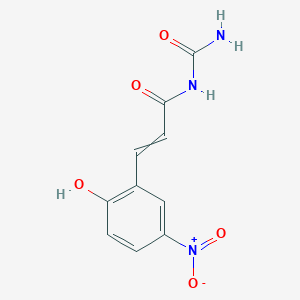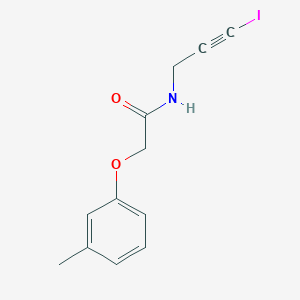
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide is a phosphonium ylide compound. It is structurally characterized by the presence of a triphenylphosphoranylidene group attached to a carbamoyl derivative. This compound is known for its role in targeting the β-subunit of fatty acid synthase, inhibiting nuclear envelope expansion and nuclear elongation during the closed mitosis of fission yeast .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide typically involves the reaction of triphenylphosphine with an appropriate carbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium ylides .
Aplicaciones Científicas De Investigación
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its role in inhibiting fatty acid synthase, which is crucial in various metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in targeting metabolic disorders.
Industry: It is used in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide involves its interaction with the β-subunit of fatty acid synthase. By binding to this subunit, the compound inhibits the enzyme’s activity, leading to a reduction in fatty acid synthesis. This inhibition affects various cellular processes, including nuclear envelope expansion and nuclear elongation during mitosis .
Comparación Con Compuestos Similares
Similar Compounds
N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: Similar in structure but contains an iodine atom.
Triphenylcarbethoxymethylenephosphorane: Contains an ethoxycarbonyl group instead of a carbamoyl group.
Carbomethoxymethylenetriphenylphosphorane: Contains a methoxycarbonyl group instead of a carbamoyl group .
Uniqueness
N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide is unique due to its specific interaction with fatty acid synthase and its ability to inhibit nuclear processes during mitosis. This makes it a valuable compound for research in cellular biology and metabolic regulation .
Propiedades
Número CAS |
62879-60-1 |
|---|---|
Fórmula molecular |
C22H21N2O2P |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N-carbamoyl-2-(triphenyl-λ5-phosphanylidene)propanamide |
InChI |
InChI=1S/C22H21N2O2P/c1-17(21(25)24-22(23)26)27(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H3,23,24,25,26) |
Clave InChI |
YHOMQNPTVQVTHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)

![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)


![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)

![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)



